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molecular formula C17H15NOS B8671878 2-(1-[2-naphthyl]ethylthio)pyridine N-oxide CAS No. 60263-89-0

2-(1-[2-naphthyl]ethylthio)pyridine N-oxide

Cat. No. B8671878
M. Wt: 281.4 g/mol
InChI Key: APLUORMWZMBYGN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04019893

Procedure details

The intermediate 2-(1-[2-naphthyl]ethylthio)pyridine N-oxide is prepared from 1-(2-naphthyl)ethyl chloride and 2-mercapto pyridine N-oxide, sodium salt by the procedure described in Example 2. Melting point 112° - 115° C. Structure confirmed by IR and NMR.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
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0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH:1]1[C:10]2[C:5](=[CH:6][CH:7]=[CH:8][CH:9]=2)[CH:4]=[CH:3][C:2]=1[CH:11](Cl)[CH3:12].[SH:14][C:15]1[CH:20]=[CH:19][CH:18]=[CH:17][N+:16]=1[O-:21].[Na]>>[CH:1]1[C:10]2[C:5](=[CH:6][CH:7]=[CH:8][CH:9]=2)[CH:4]=[CH:3][C:2]=1[CH:11]([S:14][C:15]1[CH:20]=[CH:19][CH:18]=[CH:17][N+:16]=1[O-:21])[CH3:12] |^1:21|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1=C(C=CC2=CC=CC=C12)C(C)Cl
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
SC1=[N+](C=CC=C1)[O-]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Na]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C1=C(C=CC2=CC=CC=C12)C(C)SC1=[N+](C=CC=C1)[O-]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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